Regioisomeric Control Over Pyrazole Attachment: Differentiation from 4-Pyrazolyl Analogs
The target compound features a 1H-pyrazol-1-yl group directly attached to the ethyl spacer, positioning the pyrazole N1 atom at the branching point. In contrast, close analogs such as N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034511-66-3) place the furan substituent at the pyrazole 4-position. SAR studies on pyrazole-substituted chromenes demonstrate that the position of heteroaryl substitution on the pyrazole ring dramatically alters anti-leukemic potency: compound 6b (pyrazole with specific substitution pattern) showed an IC50 of 3.0 μM against K562 cells, while close regioisomer 6c achieved 0.5 μM under identical assay conditions—a 6-fold difference arising solely from positional isomerism [1]. This regioisomeric sensitivity establishes that the target compound's 1H-pyrazol-1-yl attachment cannot be functionally substituted by 4-substituted pyrazole analogs without risking significant changes in biological readout.
| Evidence Dimension | Anti-leukemic activity (K562 cell viability) as a function of pyrazole substitution position |
|---|---|
| Target Compound Data | Specific data for CAS 2034566-62-4 not available in published literature |
| Comparator Or Baseline | Compound 6b (IC50 = 3.0 μM) vs. compound 6c (IC50 = 0.5 μM) from chromene–pyrazole SAR series [1] |
| Quantified Difference | 6-fold difference in IC50 between positional isomers within the same chemotype |
| Conditions | K562 chronic myeloid leukemia cell line; MTT assay; 48 h exposure |
Why This Matters
The 6-fold potency variation between pyrazole regioisomers means procurement of the correct 1H-pyrazol-1-yl regioisomer (rather than a 4-substituted analog) is essential for reproducible SAR and target validation studies.
- [1] Madhu, G.; Sudhakar, M.; Santosh Kumar, K.; Rajashekher Reddy, G.; Sravani, A.; Ramakrishna, K.; Prasad Rao, C. Synthesis of Pyrazole-Substituted Chromene Analogues with Selective Anti-Leukemic Activity. Russ. J. Gen. Chem. 2017, 87 (10), 2421–2428. DOI: 10.1134/S1070363217100243. View Source
